molecular formula C18H12Cl3N5O2 B11290529 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide

2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B11290529
M. Wt: 436.7 g/mol
InChI Key: JSMSKAPCWBRKRN-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, an imidazo[1,2-b][1,2,4]triazole ring, and a dichlorophenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate can form an intermediate, which is then cyclized to form the imidazo[1,2-b][1,2,4]triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the imidazo[1,2-b][1,2,4]triazole intermediate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the dichlorophenylacetamide with the imidazo[1,2-b][1,2,4]triazole derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-b][1,2,4]triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A triazole fungicide with a similar imidazo[1,2-b][1,2,4]triazole structure.

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole antifungal with a similar mechanism of action.

Uniqueness

What sets 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H12Cl3N5O2

Molecular Weight

436.7 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C18H12Cl3N5O2/c19-10-3-1-9(2-4-10)16-23-18-24-17(28)14(26(18)25-16)8-15(27)22-13-7-11(20)5-6-12(13)21/h1-7,14H,8H2,(H,22,27)(H,23,24,25,28)

InChI Key

JSMSKAPCWBRKRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(C(=O)NC3=N2)CC(=O)NC4=C(C=CC(=C4)Cl)Cl)Cl

Origin of Product

United States

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